

A Comparative Analysis of 1-Formyl- β -carboline and Other β -Carboline Alkaloids

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Compound of Interest

Compound Name: 1-Formyl-beta-carboline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Formyl- β -carboline and other prominent β -carboline alkaloids, including harmine and harmaline. The information is supported by experimental data from various studies, with a focus on anticancer, anti-inflammatory, and neuroprotective properties.

Overview of β -Carboline Alkaloids

β -carboline alkaloids are a large class of naturally occurring and synthetic indole alkaloids.^[1] Their tricyclic structure is the basis for a wide range of pharmacological activities, making them a subject of significant interest in drug discovery.^[1] These compounds have been shown to interact with various biological targets, including DNA, enzymes like topoisomerases and monoamine oxidases, and receptors such as benzodiazepine and serotonin receptors.^[1] This diverse range of interactions leads to a broad spectrum of biological effects, including sedative, anxiolytic, anticonvulsant, antitumor, antiviral, and antimicrobial activities.^[1]

Comparative Biological Activity: A Data-Driven Analysis

This section presents a comparative summary of the biological activities of 1-Formyl- β -carboline and other selected β -carboline alkaloids. The data is presented in tabular format for ease of comparison.

Anticancer Activity

The anticancer properties of β -carboline alkaloids are one of their most studied attributes. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle regulation.

Table 1: Comparative Anticancer Activity (IC₅₀ values in μ M)

Compound/Derivative	Cell Line	IC50 (μM)	Reference
1-Isoxazolidine-substituted β-carboline	HCT-116	15	[2]
Harmine			
PANC-1	5.40 - 13.67	[3]	
A549 (Lung)	106	[4]	
HBL-100 (Breast)	32	[4]	
HT-29 (Colon)	45	[4]	
HCT-116 (Colon)	33	[4]	
HELA (Cervical)	61	[4]	
HepG2 (Liver)	20.7	[4]	
TPC-1 (Thyroid)	16.57 (24h), 9.48 (36h), 5.51 (48h)	[1]	
N2,N9-disubstituted harmine derivative (10f)	A549	~3.2	[5]
MDA-MB-231	~4.5	[5]	
Harmaline			
A2780 (Ovarian)	~300 (24h), ~185 (48h)	[6]	
NIH/3T3 (Normal)	417 (24h)	[6]	
N-9 derivative of harmaline (HL22)	HCT116	3.84	[7]
MGC803	5.26	[7]	
MCF7	8.67	[7]	

Harmala Alkaloid-rich Fraction		
SKOV-3 (Ovarian)	6.7	[8]
MCF-7 (Breast)	6.7	[8]

Note: Direct comparative studies of 1-Formyl- β -carboline's anticancer activity against a wide range of cell lines are limited in the available literature. The data for the 1-substituted derivative provides an indication of its potential.

Anti-inflammatory Activity

β -carboline alkaloids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Table 2: Comparative Anti-inflammatory Activity

Compound	Assay	Effect	IC50 (μM)	Reference
Harmin	NF-κB transactivity inhibition	Inhibits TNF-α and LPS-induced activity	-	[9][10]
Myeloperoxidase (MPO) inhibition	Potent inhibitor	0.26	[11]	
Nitric Oxide (NO) production	Inhibition in LPS-stimulated macrophages	-	[11]	
Harmaline	Myeloperoxidase (MPO) inhibition	Potent inhibitor	0.08	[11]
Harmala Alkaloid Extract	DPPH radical scavenging	Antioxidant activity	49 μg/mL	[12][13][14]
Serum albumin denaturation	Inhibition	63.0% inhibition	[12][13][14]	
Two β-carboline alkaloids from Melia azedarach	iNOS and COX-2 expression	Suppression	-	[15]

Note: Quantitative IC50 data for the anti-inflammatory activity of 1-Formyl-β-carboline is not readily available in the reviewed literature.

Neuroprotective and Neuro-related Activities

Several β-carboline alkaloids exhibit neuroprotective properties and interact with the central nervous system, showing potential for the treatment of neurodegenerative diseases.

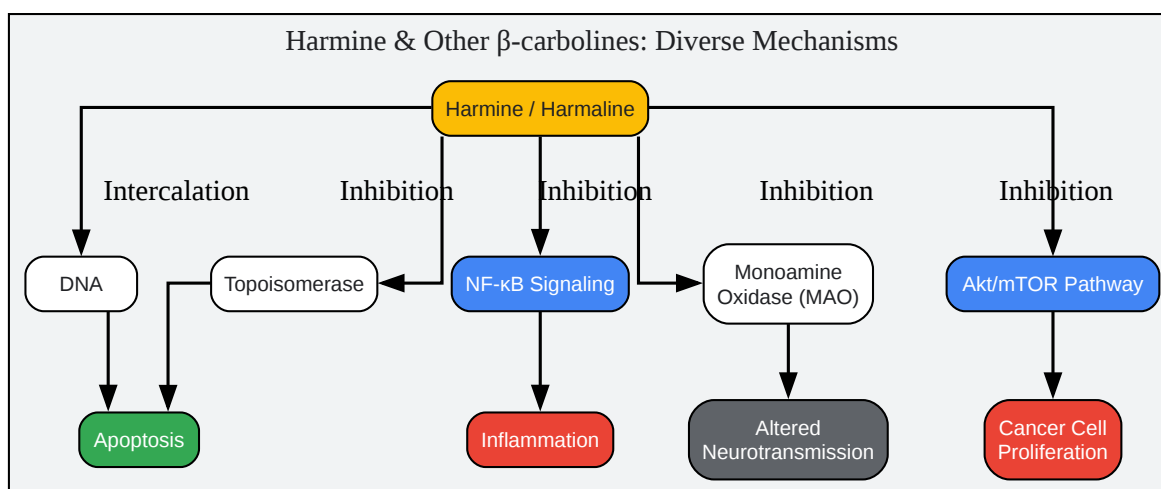
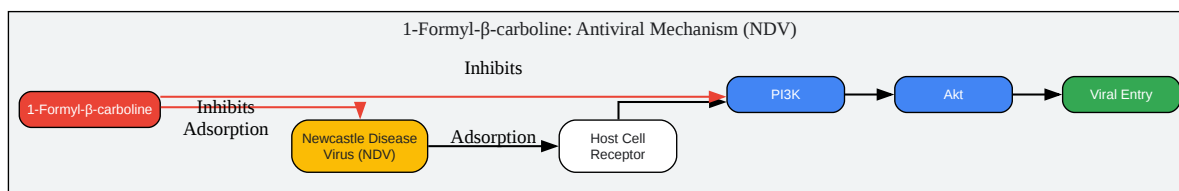
Table 3: Comparative Neuroprotective and Neuro-related Activities

Compound	Assay/Model	Effect	Reference
Harmine	Traumatic Brain Injury (rat model)	Attenuates cerebral edema, improves learning and memory	[16]
Human brain organoids	Upregulates proteins related to synaptic vesicle cycle and neurotrophin signaling	[17]	
Scopolamine-induced cognitive dysfunction (mice)	Ameliorates memory deficits	[11]	
MPTP-induced neurotoxicity (mice)	Attenuates brain damage	[18] [19]	
Acetylcholinesterase (AChE) Inhibition	Noncompetitive inhibition	[20]	
Harmaline	MPTP-induced neurotoxicity (mice)	Attenuates brain damage	[18] [19]
Dopamine-induced cell viability loss (PC12 cells)	Attenuates viability loss	[18] [21]	
Acetylcholinesterase (AChE) Inhibition	Noncompetitive inhibition	[20]	

Note: Specific experimental data on the neuroprotective activities of 1-Formyl- β -carboline is limited in the current literature.

Signaling Pathways

The biological effects of β -carboline alkaloids are mediated through various signaling pathways. The following diagrams illustrate some of the known pathways for 1-Formyl- β -carboline and a comparative overview for other β -carbolines.



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